3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 3,5-dichlorophenyl group in this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents and reagents are carefully selected to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3-(3,5-Dichlorophenyl)-1,2-oxazol-5-ol is unique due to the presence of both the oxazole ring and the 3,5-dichlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-9(13)14-12-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGROBWZTVALCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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